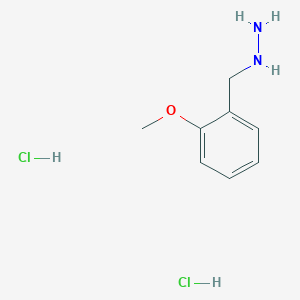

2-Methoxybenzylhydrazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-5-3-2-4-7(8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMCIHBHZDAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375455 | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784189-95-3 | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxybenzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Methoxybenzylhydrazine Dihydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is a hydrazine derivative that serves as a valuable intermediate in the synthesis of various organic compounds. Its chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride | [1] |

| CAS Number | 784189-95-3 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 225.11 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystalline solid | |

| Melting Point | 118-120 °C | [2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (inferred from similar compounds). | [3] |

Synthesis Protocol

A general and established method for the synthesis of methoxybenzylhydrazine dihydrochlorides involves a two-step process. The following protocol is adapted from procedures reported for the synthesis of the isomeric (4-methoxybenzyl)hydrazine dihydrochloride.[3][4]

Step 1: Synthesis of (2-Methoxyphenyl)methylhydrazine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, a solution of hydrazine hydrate in anhydrous ethanol is prepared.

-

2-Methoxybenzyl chloride, dissolved in anhydrous ethanol, is added dropwise to the hydrazine hydrate solution at room temperature with continuous stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the nucleophilic substitution reaction.

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

Step 2: Formation of the Dihydrochloride Salt

-

The crude (2-methoxyphenyl)methylhydrazine residue is redissolved in a minimal amount of anhydrous ethanol.

-

The solution is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to the cooled solution with stirring.

-

The addition of hydrochloric acid results in the precipitation of this compound as a solid.

-

The precipitate is collected by vacuum filtration, washed with a small amount of cold anhydrous ethanol, and dried in a vacuum desiccator to yield the final product.

Analytical Methodologies

The characterization and quality control of this compound can be performed using a variety of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of hydrazine derivatives.[5][6]

-

HPLC: A reversed-phase HPLC method, similar to that used for other hydrazine compounds like hydralazine hydrochloride, can be developed.[7] A typical setup would involve a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

-

GC: For GC analysis, derivatization of the hydrazine moiety is often necessary to improve volatility and thermal stability. The resulting derivative can then be separated on a suitable capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[5]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Spectral data for the related compound (2-Methoxyphenyl)hydrazine hydrochloride is available and can serve as a reference.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Reference spectra for related hydrazine hydrochlorides are available.[9]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

References

- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 784189-95-3 Cas No. | 2-Methoxy(benzylhydrazine) dihydrochloride | Matrix Scientific [matrixscientific.com]

- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to (2-methoxyphenyl)hydrazine Derivatives

A comprehensive overview of the synthesis, properties, and potential applications of (2-methoxyphenyl)hydrazine hydrochloride and 2-methoxybenzylhydrazine dihydrochloride for researchers, scientists, and drug development professionals.

Introduction

The precise structure of "(2-methoxyphenyl)methylhydrazine dihydrochloride" is not readily found in scientific literature, suggesting a potential ambiguity in the nomenclature. This guide provides a detailed examination of two closely related and commercially available compounds that are likely interpretations of the intended structure: (2-methoxyphenyl)hydrazine hydrochloride and This compound . These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines their chemical structures, physical and chemical properties, detailed synthesis protocols, and spectroscopic data.

Compound Structures and Properties

The key structural difference between the two compounds lies in the placement of the carbon atom relative to the hydrazine moiety. In (2-methoxyphenyl)hydrazine, the hydrazine group is directly attached to the aromatic ring. In 2-methoxybenzylhydrazine, a methylene (-CH2-) group bridges the phenyl ring and the hydrazine group. This structural variance significantly influences their chemical properties and reactivity.

Table 1: Physicochemical Properties

| Property | (2-methoxyphenyl)hydrazine hydrochloride | This compound |

| Molecular Formula | C₇H₁₁ClN₂O[1] | C₈H₁₄Cl₂N₂O[2] |

| Molecular Weight | 174.63 g/mol [1] | 225.11 g/mol [2] |

| CAS Number | 6971-45-5[1] | 784189-95-3[2] |

| Appearance | White crystalline solid[2] | White to off-white crystalline solid |

| Melting Point | 170-173 °C[2] | Not available |

| Solubility | Soluble in water[2] | Soluble in water |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride

This synthesis is typically a multi-step process starting from o-anisidine.[3]

Step 1: Diazotization of o-Anisidine

-

In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g (0.33 mol) of 20 wt% hydrochloric acid.

-

Stir the mixture at room temperature until a solution is formed.

-

Cool the solution to 0 °C with continuous stirring.

-

Over a period of 1 hour, add 28.49 g (0.17 mol) of a 40 wt% aqueous sodium nitrite solution dropwise, maintaining the reaction temperature at 0 °C.

-

The resulting mixture contains o-methoxybenzenediazonium chloride.

Step 2: Reduction to Hydrazine

-

To the diazonium salt solution, add a solution of sodium hydrogensulfite in water.

-

Adjust the pH to 6 and heat the mixture to 60-75 °C for 1.5 hours.

-

Cool the reaction mixture and adjust the pH to between 0.14 and 9.1 with hydrochloric acid at 5-25 °C for 3 hours to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield (2-methoxyphenyl)hydrazine hydrochloride.

References

An In-depth Technical Guide to Methoxybenzylhydrazine Derivatives for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical documentation for 2-Methoxybenzylhydrazine dihydrochloride (CAS Number 784189-95-3) are limited. To provide a comprehensive technical guide as requested, this document focuses on the closely related and well-documented compound, (2-methoxyphenyl)hydrazine hydrochloride . This compound shares significant structural and chemical similarities, and its synthesis and applications are representative of this class of molecules, making it a valuable proxy for understanding the potential of this compound in research and development.

Introduction

Hydrazine derivatives are a cornerstone in synthetic organic chemistry and play a pivotal role in the development of novel therapeutic agents. Their utility as versatile building blocks stems from the reactive nature of the hydrazine moiety, which readily participates in a variety of chemical transformations. (2-methoxyphenyl)hydrazine and its salts are important intermediates, particularly in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceuticals. This guide provides a detailed overview of the synthesis, chemical properties, and key applications of (2-methoxyphenyl)hydrazine hydrochloride, offering valuable insights for researchers, scientists, and professionals in drug discovery and development. The information presented herein is intended to serve as a foundational resource for the exploration of this and related methoxybenzylhydrazine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2-methoxyphenyl)hydrazine hydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride

The synthesis of (2-methoxyphenyl)hydrazine hydrochloride is typically achieved through a two-step process involving the diazotization of o-anisidine followed by reduction. Below are detailed experimental protocols derived from established synthetic methods.

Experimental Protocols

Protocol 1: Diazotization of o-Anisidine and Reduction with Sodium Sulfite

This protocol outlines a common method for the preparation of (2-methoxyphenyl)hydrazine hydrochloride with a reported yield of 83.3%.[1]

Step 1: Diazotization

-

In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g of 20 wt% hydrochloric acid (0.33 mol).

-

Stir the mixture at room temperature until a solution is formed.

-

Cool the solution to 0 °C with continuous stirring.

-

Over a period of 1 hour, add 28.49 g of a 40 wt% aqueous sodium nitrite solution (0.17 mol) dropwise, maintaining the temperature at 0 °C. This will yield a solution containing o-methoxybenzenediazonium chloride.

Step 2: Reduction

-

In a separate flask, prepare a solution containing ammonium hydroxide, sodium hydrogensulfite, and sodium chloride in water.

-

Add the o-methoxybenzenediazonium chloride solution to the reducing mixture.

-

Adjust the pH to 6 and heat the reaction mixture to 60-75 °C for 1.5 hours.

-

Cool the mixture and acidify with hydrochloric acid to a pH of 0.14 - 9.1.

-

Stir the mixture at 5-25 °C for 3 hours to precipitate the (2-methoxyphenyl)hydrazine hydrochloride.

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 2: Diazotization of 4-chloro-2-methoxyaniline and Reduction with Stannous Chloride

This protocol describes the synthesis of a related compound, (4-chloro-2-methoxyphenyl)hydrazine hydrochloride, and achieves a high yield of 93%.[2] This method can be adapted for the synthesis of (2-methoxyphenyl)hydrazine hydrochloride by using 2-methoxyaniline as the starting material.

Step 1: Diazotization

-

Suspend 1.69 g (10.7 mmol) of 4-chloro-2-methoxyaniline in a mixture of 25 mL of concentrated hydrochloric acid and 10 mL of acetic acid at 0 °C.

-

Slowly add a solution of 740 mg (10.7 mmol) of sodium nitrite in 10 mL of water dropwise.

-

Gradually warm the reaction mixture to 60 °C and maintain this temperature for 1.5 hours.

Step 2: Reduction

-

Cool the reaction solution to 0 °C.

-

Add a solution of 5.32 g (23.6 mmol) of stannous chloride in 25 mL of concentrated hydrochloric acid.

-

Stir the reaction for 30 minutes.

-

Collect the resulting precipitate by filtration to obtain (4-chloro-2-methoxyphenyl)hydrazine hydrochloride.

Synthesis Workflow

The general workflow for the synthesis of (2-methoxyphenyl)hydrazine hydrochloride can be visualized as follows:

Key Applications in Organic Synthesis

(2-methoxyphenyl)hydrazine hydrochloride is a valuable reagent in organic synthesis, primarily utilized as a precursor for the construction of indole scaffolds via the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.[3][4][5]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

-

In a suitable reaction vessel, dissolve the (2-methoxyphenyl)hydrazine hydrochloride and an equimolar amount of the desired aldehyde or ketone in a solvent such as ethanol or acetic acid.

-

Add a catalytic amount of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride, or polyphosphoric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the corresponding 7-methoxyindole derivative.

Mechanism of Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions involving the formation of a hydrazone, followed by a[6][6]-sigmatropic rearrangement.

Biological Activity and Drug Development Potential

The synthesis of novel indole derivatives from (2-methoxyphenyl)hydrazine via the Fischer indole synthesis is of particular interest in drug discovery. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. The 7-methoxyindole derivatives that can be synthesized from this precursor are valuable starting materials for the development of new drugs targeting a variety of diseases.

Conclusion

(2-methoxyphenyl)hydrazine hydrochloride is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the construction of indole-based compounds. The synthetic protocols for its preparation are well-established and provide good yields. Its utility in the Fischer indole synthesis opens avenues for the creation of diverse libraries of substituted indoles for drug discovery and materials science. While the biological profile of this specific compound is not extensively documented, the known activities of related hydrazine and indole derivatives suggest that it holds considerable potential as a building block for novel therapeutic agents. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in the scientific and pharmaceutical fields.

References

- 1. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. (4-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride CAS#: 1567373-49-2 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxybenzylhydrazine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.

Introduction

Hydrazine derivatives are a critical class of organic compounds utilized extensively in the synthesis of a wide array of heterocyclic systems with diverse biological activities. The methoxybenzylhydrazine scaffold, in particular, serves as a key intermediate in the development of novel therapeutic agents. This compound is of particular interest due to the ortho-methoxy substitution on the benzyl ring, which can influence the conformational preferences and electronic properties of the molecule, thereby impacting its interaction with biological targets. Its role as a precursor in the synthesis of various pharmaceutical compounds underscores the importance of a well-defined and reproducible synthetic methodology.

Primary Synthesis Pathway

The most common and efficient method for the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution reaction between 2-methoxybenzyl chloride and an excess of hydrazine hydrate. This is followed by the formation of the dihydrochloride salt through acidification with hydrochloric acid. This route is favored due to the commercial availability of the starting materials and generally good yields.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous substituted benzylhydrazines.

Step 1: Synthesis of (2-Methoxybenzyl)hydrazine

Materials:

-

2-Methoxybenzyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 molar equivalents) and anhydrous ethanol.

-

Slowly add 2-methoxybenzyl chloride (1 molar equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

Step 2: Formation of this compound

Materials:

-

Crude (2-Methoxybenzyl)hydrazine

-

Ethanol, anhydrous

-

Hydrochloric acid (concentrated or as a solution in an organic solvent)

Procedure:

-

Dissolve the crude (2-Methoxybenzyl)hydrazine obtained in Step 1 in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a slight excess of concentrated hydrochloric acid or a saturated solution of HCl in ethanol or diethyl ether to the cooled solution with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Data Presentation

The following tables summarize the key quantitative data and physical properties of this compound.

| Table 1: Reactant and Product Information | |

| Compound | This compound |

| CAS Number | 784189-95-3 |

| Molecular Formula | C8H14Cl2N2O[1] |

| Molecular Weight | 225.12 g/mol [1] |

| Table 2: Typical Reaction Parameters and Yields | |

| Parameter | Value |

| Molar Ratio (2-Methoxybenzyl chloride : Hydrazine hydrate) | 1 : 10 |

| Reaction Temperature (Step 1) | 80-90°C |

| Reaction Time (Step 1) | 2-4 hours |

| Typical Yield | 70-80% (based on analogous syntheses) |

| Purity | >95% (after recrystallization) |

| Table 3: Physical and Chemical Properties | |

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | Not available in searched literature |

| Solubility | Soluble in water and polar organic solvents |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. The described protocol, based on well-established chemical principles, provides a clear pathway for obtaining this important synthetic intermediate. The provided data and visualizations are intended to aid researchers in the successful implementation of this synthesis in a laboratory setting, thereby facilitating further research and development in the field of medicinal chemistry.

References

Unraveling the Molecular Activities of 2-Methoxybenzylhydrazine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzylhydrazine dihydrochloride is a chemical compound belonging to the hydrazine family. While its specific mechanism of action is not extensively detailed in publicly available literature, its structural features suggest potential interactions with various biological targets. This technical guide synthesizes the available information on this compound and related hydrazine derivatives to provide a potential framework for understanding its molecular activities. The focus will be on plausible mechanisms of enzyme inhibition and interference with signaling pathways, drawing parallels from structurally similar compounds.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for any mechanistic investigation.

| Property | Value | Source |

| Molecular Formula | C8H14Cl2N2O | PubChem[1] |

| Molecular Weight | 225.11 g/mol | PubChem[1] |

| IUPAC Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride | PubChem[1] |

| CAS Number | 784189-95-3 | PubChem[1] |

| Appearance | White crystalline solid (inferred from related compounds) | ChemBK |

| Solubility | Soluble in water (inferred from related compounds) | ChemBK |

Potential Mechanisms of Action: An Extrapolative Approach

Direct studies on the mechanism of action of this compound are scarce. However, the broader class of hydrazine derivatives has been investigated for various biological activities. These activities offer a starting point for hypothesizing the potential mechanisms of this compound.

Enzyme Inhibition

Hydrazine-containing compounds are known to act as inhibitors of several enzymes, primarily through covalent modification of enzyme cofactors or active site residues.

Hydrazines are classic inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

Hypothesized Signaling Pathway of MAO Inhibition

Caption: Hypothesized pathway of MAO inhibition by 2-Methoxybenzylhydrazine.

Lysyl oxidase is an enzyme involved in the cross-linking of collagen and elastin, playing a role in tissue structure and remodeling. Phenylhydrazine is a known inhibitor of LOX.[2] Given the structural similarity, 2-methoxybenzylhydrazine may also exhibit inhibitory activity against LOX.

Hypothesized Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies that could be adapted for its study.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a fluorometric method that detects hydrogen peroxide (H₂O₂), a product of MAO activity.[3]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Substrate (e.g., p-tyramine for both MAO-A and MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of enzymes, this compound, Amplex Red, HRP, and substrate in appropriate buffers.

-

Assay Mixture: In each well of a 96-well plate, add phosphate buffer, HRP, and Amplex Red.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Enzyme Addition: Add MAO-A or MAO-B to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Measurement: Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a specified duration (e.g., 30 minutes) at 37°C.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Lysyl Oxidase (LOX) Inhibition Assay

This protocol is adapted from a fluorescence-based assay.[2]

Materials:

-

Recombinant human lysyl oxidase (LOX)

-

This compound

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

A suitable LOX substrate (e.g., a cadaverine-based substrate)

-

Boric acid buffer (pH 8.2)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of LOX, this compound, Amplex Red, HRP, and the substrate.

-

Pre-incubation: In a microplate well, pre-incubate the LOX enzyme with varying concentrations of this compound in boric acid buffer at 37°C for a specific time (e.g., 10 minutes).

-

Assay Mixture: Prepare an assay mixture containing the substrate, Amplex Red, and HRP in boric acid buffer.

-

Reaction Initiation: Add the pre-incubated enzyme-inhibitor solution to the assay mixture to start the reaction.

-

Measurement: Monitor the increase in fluorescence (excitation ~568 nm, emission ~581 nm) over time at 37°C.[2]

-

Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Potential Involvement in Cell Signaling Pathways

The modulation of enzymes like MAO can have significant downstream effects on cell signaling. For instance, by increasing the levels of monoamine neurotransmitters, MAO inhibitors can impact signaling pathways related to mood, cognition, and behavior.

Logical Relationship of MAO Inhibition to Neuronal Signaling

Caption: Logical flow from MAO inhibition to altered cellular responses.

Conclusion and Future Directions

The precise mechanism of action for this compound remains to be fully elucidated. The information presented here, based on the known activities of the broader hydrazine chemical class, provides a rational starting point for future investigations. Further research, employing the types of experimental protocols outlined, is necessary to definitively characterize its biological targets and downstream effects. Such studies would be invaluable for understanding its potential therapeutic applications and for the development of novel pharmaceuticals.

References

- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2-Methoxybenzylhydrazine Dihydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis and research. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. As a dihydrochloride salt, its solubility is expected to be significantly influenced by the polarity, protic or aprotic nature, and hydrogen bonding capacity of the solvent. This guide outlines a systematic approach to determining the solubility of this compound and provides a generalized experimental workflow.

Theoretical Considerations for Solubility

The solubility of a salt like this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the polar hydrazine and hydrochloride moieties suggests a preference for polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and can solvate both the cation and the chloride anions, potentially leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate the cation, but are less effective at solvating the chloride anions compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the high polarity of the solute.

Quantitative Solubility Data (Illustrative)

As specific experimental data is not available, the following table is presented as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | 25 | Data to be determined | |

| Ethanol | 25 | Data to be determined | |

| Isopropanol | 25 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | |

| Toluene | 25 | Data to be determined | |

| Hexane | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the collected filtrate.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4.3. Analytical Method Development (Example: HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 275 nm).

-

Column Temperature: 30 °C

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Conclusion

The determination of the solubility of this compound in various organic solvents is a fundamental step in its chemical and pharmaceutical development. The provided experimental protocol offers a robust methodology for obtaining reliable and reproducible solubility data. While specific data is not currently published, the systematic approach outlined in this guide will enable researchers to generate the necessary information to support their research and development activities. It is anticipated that solubility will be highest in polar protic solvents and lowest in nonpolar aprotic solvents, but this must be confirmed through empirical testing.

2-Methoxybenzylhydrazine Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxybenzylhydrazine Dihydrochloride. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and drug development applications.

Core Stability and Storage Data

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following table summarizes the key parameters based on available safety data sheets and chemical supplier information.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [2] |

| Container | Keep in a tightly closed container. | [3] |

| Environment | Store in a dry and well-ventilated place. | [3] |

| Light | Keep in a dark place. | [1] |

| Moisture | Protect from moisture; the compound is noted to be hygroscopic. | [2][3] |

| Security | Store locked up or in an area accessible only to qualified or authorized persons. | [3] |

Understanding the Stability Profile

This compound is generally stable under the recommended storage conditions.[4] The dihydrochloride salt form enhances its stability compared to the free base, a common characteristic for amine hydrochlorides which improves shelf-life.[5][6][7] However, its chemical structure as a hydrazine derivative suggests potential degradation pathways that researchers should be aware of.

Hygroscopicity: The compound is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] This is a critical consideration as the presence of water can impact chemical stability and may lead to hydrolysis.[3]

Potential Degradation Pathways:

-

Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions. This can lead to the formation of various degradation products.

-

Hydrolysis: The hydrazine moiety may undergo hydrolysis, particularly if the compound is exposed to moisture and non-neutral pH conditions.

-

Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with strong oxidizing agents.[8]

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, pH, and light) and to identify potential degradation products.

Methodology: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would be a suitable technique for separating the parent compound from its potential degradation products.

1. HPLC System and Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance for this compound.

-

Temperature: Controlled column oven (e.g., 25°C).

2. Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a set duration.

-

Photostability: Expose a solution and a solid sample of the compound to UV and visible light in a photostability chamber.

3. Sample Analysis:

-

At specified time points during the forced degradation studies, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

The degradation kinetics can be determined by plotting the logarithm of the remaining concentration of the drug versus time.

Visualization of Key Concepts

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability.

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathway Logic

This diagram outlines the logical progression of potential degradation for a hydrazine derivative like this compound when exposed to adverse conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. benchchem.com [benchchem.com]

- 6. THE SYNTHESIS OF HYDRAZINE DERIVATIVES: I. STABILITY OF MONOCHLORAMINE. II. REDUCTION OF DIALKYL NITROSAMINES. III. REACTION OF MONOCHLORAMINE WITH SECONDARY AMINES - ProQuest [proquest.com]

- 7. Hydrochloride - Wikipedia [en.wikipedia.org]

- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

A Technical Guide to 2-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methoxybenzylhydrazine dihydrochloride, a key pharmaceutical intermediate. It covers its chemical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a hydrazine derivative utilized as a building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Weight | 225.11 g/mol | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |

| IUPAC Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride | [1] |

| CAS Number | 784189-95-3 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2][3] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted benzylhydrazine dihydrochlorides typically involves the reaction of a corresponding benzyl chloride with hydrazine hydrate, followed by acidification to form the dihydrochloride salt. The following is a generalized protocol adapted for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

-

2-Methoxybenzyl chloride

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of hydrazine hydrate in anhydrous ethanol is prepared.

-

Addition of Precursor: 2-Methoxybenzyl chloride is dissolved in anhydrous ethanol and added dropwise to the hydrazine hydrate solution at room temperature with constant stirring.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours to facilitate the condensation reaction.

-

Solvent Removal: After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: The resulting residue is redissolved in a minimal amount of anhydrous ethanol and cooled in an ice bath. Concentrated hydrochloric acid is then added carefully to the solution to precipitate the this compound salt.[4]

-

Isolation and Purification: The white precipitate is collected by filtration, washed with cold anhydrous ethanol to remove any unreacted starting materials, and dried under vacuum to yield the final product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in the creation of heterocyclic derivatives, which form the scaffold of many therapeutic agents.

-

Antitumor Agents: This compound is used in the preparation of 4,6-diarylated 4H-pyran derivatives. These resulting compounds have demonstrated significant inhibitory effects on human liver cancer cell lines, highlighting their potential in the development of novel antitumor drugs.[5]

Potential Mechanism of Action and Toxicology

While the specific signaling pathways modulated by derivatives of this compound are under investigation, the broader class of hydrazine compounds is known for its biological activity and associated toxicity.

The toxicity of many hydrazine derivatives is linked to their metabolic activation, often by cytochrome P450 enzymes.[6] This process can generate reactive intermediates and free radicals. These reactive species can lead to cellular damage through mechanisms such as:

-

Covalent binding to essential macromolecules like proteins.

-

Initiation of lipid peroxidation.

-

Induction of DNA damage.[6]

One-electron oxidation of hydrazines can form radical intermediates that react with molecular oxygen to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular toxicity.[6] Researchers developing pharmaceuticals from hydrazine derivatives must consider these potential toxicological pathways.

References

- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 140-69-2: (4-Methoxybenzyl)Hydrazinedihydrochloride [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Methoxybenzylhydrazine Dihydrochloride

This guide provides a comprehensive overview of the known hazards and essential safety precautions for 2-Methoxybenzylhydrazine dihydrochloride (CAS No: 784189-95-3). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is crucial to note that the toxicological properties of this substance may not have been fully investigated, and therefore, it should be handled with the utmost care, assuming it is potentially hazardous.[1]

Hazard Identification and Classification

This compound is classified as an irritant and is potentially harmful if ingested, inhaled, or absorbed through the skin.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a more detailed, albeit aggregated, hazard profile.

GHS Hazard Classification

The following table summarizes the GHS hazard classifications collated from available data. It is important to note that the percentages reflect the prevalence of a particular classification in aggregated data from multiple sources and not a measure of the hazard's intensity.

| Hazard Class | Category | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |

| Specific Target Organ Toxicity, Single Exp. | 3 | H335: May cause respiratory irritation | [2] |

Signal Word: Warning[2] (Note: Some sources also use "Danger"[3])

Hazard Pictograms:

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 784189-95-3 | [1][2] |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [2] |

| Molecular Weight | 225.11 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 118-120 °C | [3] |

| Flash Point | 118 °C | |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Experimental Protocols: Safety and Handling

Strict adherence to the following protocols is mandatory to minimize risk when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[1] For extensive handling, chemical-resistant boots may be necessary.[1]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

3.2. Safe Handling and Storage

-

Handling:

-

Always handle this compound within a certified chemical fume hood.[1]

-

Avoid the formation of dust and aerosols.[4]

-

Do not breathe dust, vapor, mist, or gas.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage:

3.3. Emergency Procedures

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.[4]

-

-

In Case of a Spill:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.1.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

-

Clean the spill area thoroughly with soap and water.

-

3.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow from hazard identification to the appropriate response measures when working with this compound.

Caption: Hazard identification and response workflow.

References

Unveiling 2-Methoxybenzylhydrazine Dihydrochloride: A Technical Chronicle of its Discovery and Scientific History

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery and history of 2-Methoxybenzylhydrazine Dihydrochloride. This whitepaper provides a detailed chronicle of its synthesis, physicochemical properties, and its place within the broader context of early monoamine oxidase (MAO) inhibitor research.

The discovery of hydrazine derivatives as pharmacologically active agents dates back to the mid-20th century, a period of burgeoning innovation in medicinal chemistry. The initial serendipitous discovery of iproniazid's antidepressant effects, a compound originally investigated for tuberculosis, opened the door to the exploration of a vast array of related hydrazine compounds. This era of research was driven by the burgeoning understanding of neurotransmitter systems and the role of enzymes like monoamine oxidase in regulating their levels.

Synthesis and Physicochemical Characterization

The synthesis of 2-Methoxybenzylhydrazine typically originates from o-anisidine. A common synthetic route involves the diazotization of o-anisidine followed by reduction of the resulting diazonium salt. The dihydrochloride salt is then formed by treating the hydrazine with hydrochloric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Cl₂N₂O | PubChem |

| Molecular Weight | 225.12 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Melting Point | 178-182 °C | Commercial Suppliers |

| Solubility | Soluble in water | General Knowledge |

Early Investigations and the Rise of MAO Inhibitors

The 1950s and 1960s were a pivotal time for the development of monoamine oxidase inhibitors. The monoamine hypothesis of depression, which posited that a deficiency in certain neurotransmitters like serotonin and norepinephrine was a key factor in the pathophysiology of depression, fueled the search for compounds that could elevate the levels of these neurochemicals. Hydrazine derivatives, due to their structural similarity to endogenous monoamines, were a primary focus of this research.

The mechanism of action for irreversible hydrazine-based MAO inhibitors involves the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, thereby inactivating it. This inactivation leads to an increase in the synaptic concentrations of monoamine neurotransmitters.

Experimental Protocols

General Protocol for the Synthesis of (2-Methoxyphenyl)hydrazine from o-Anisidine:

A solution of o-anisidine in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, a reducing agent, such as stannous chloride in concentrated hydrochloric acid, is added to the diazonium salt solution. The reaction mixture is then typically stirred for several hours, and the resulting hydrazine is isolated, often as its hydrochloride salt, through filtration and purification.

General Protocol for In Vitro MAO Inhibition Assay:

The inhibitory activity of this compound on MAO-A and MAO-B can be determined using a fluorometric or radiometric assay. The assay typically involves incubating the enzyme (from a source such as rat brain mitochondria) with the test compound at various concentrations. A substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is then added, and the rate of product formation is measured. The concentration of the inhibitor that produces 50% inhibition (IC50) is then calculated.

Logical Relationships in Early MAO Inhibitor Development

The development of early MAO inhibitors followed a logical progression from a serendipitous discovery to a more systematic exploration of structure-activity relationships.

Experimental Workflow for Synthesis and Evaluation

The general workflow for synthesizing and evaluating a novel hydrazine derivative like this compound is a multi-step process.

While the specific historical discovery of this compound remains to be fully elucidated from primary literature, its chemical structure and the timeline of MAO inhibitor research strongly suggest its origins within the intensive medicinal chemistry efforts of the mid-20th century. Further archival research into the patent and scientific literature of that era may yet reveal the pioneering scientists and institutions responsible for its initial synthesis and investigation. This technical guide serves as a foundational resource for researchers interested in the history and potential applications of this and related hydrazine-based compounds.

The Multifaceted Reactivity of the Hydrazine Moiety in 2-Methoxybenzylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzylhydrazine is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydrazine functional group is central to its utility, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of the hydrazine moiety in 2-Methoxybenzylhydrazine, including hydrazone formation, acylation, alkylation, and redox reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

The hydrazine functional group (-NHNH₂) is a powerful nucleophile and a versatile building block in organic chemistry. In the context of 2-Methoxybenzylhydrazine, the presence of the 2-methoxybenzyl group significantly influences the reactivity of the hydrazine moiety through a combination of electronic and steric effects. The methoxy group at the ortho position of the benzene ring acts as an electron-donating group, increasing the electron density on the benzyl group and, by extension, the nucleophilicity of the hydrazine nitrogens. This enhanced nucleophilicity makes 2-Methoxybenzylhydrazine a valuable reagent for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, many of which are of interest in drug discovery. This guide will delve into the specifics of its reactivity, providing practical data and methodologies for its application in the laboratory.

Core Reactivity of the Hydrazine Functional Group

The reactivity of the hydrazine group in 2-Methoxybenzylhydrazine is characterized by the nucleophilicity of its nitrogen atoms. This allows it to readily participate in several key classes of reactions.

Hydrazone Formation: Reaction with Aldehydes and Ketones

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is of great importance in the synthesis of various biologically active molecules and serves as a common method for the derivatization of carbonyl compounds. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

Experimental Protocol: Synthesis of N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide

A representative protocol for hydrazone formation involves the reaction of a hydrazide with an aldehyde. In a relevant example, N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide was synthesized with yields ranging from 68% to 81%.[1][2]

-

Materials: 2-hydroxybenzohydrazide, 2-methoxybenzaldehyde, Ethanol.

-

Procedure:

-

An equimolar mixture of 2-hydroxybenzohydrazide (10 mmol) and 2-methoxybenzaldehyde (10 mmol) is prepared in ethanol (12 mL).

-

The mixture is stirred until a homogeneous solution is obtained.

-

The reaction can be facilitated by microwave irradiation (160-320 Watts) for 2-8 minutes, or by conventional heating.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

Distilled water (20-30 mL) is added to precipitate the product.

-

The precipitate is filtered, washed with ethanol, and dried.

-

The crude product is recrystallized from absolute ethanol to yield the pure N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide.[1]

-

Table 1: Quantitative Data for Hydrazone Formation

| Reactants | Product | Solvent | Conditions | Yield | Reference |

| 2-hydroxybenzohydrazide, 2-methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Ethanol | Microwave (160-320W), 2-8 min | 68-81% | [1][2] |

| 2-nitrobenzohydrazide, 2-methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide | Methanol | Room temperature, 3 h | N/A | [3] |

Note: Yield for the synthesis of N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was not specified in the cited literature, but the formation of crystalline product was reported.

Logical Relationship: Hydrazone Formation

Caption: General workflow for the formation of hydrazones from 2-Methoxybenzylhydrazine.

Acylation: Formation of Hydrazides

The hydrazine moiety readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form stable hydrazides. This reaction is fundamental in the synthesis of various pharmaceuticals and is a key step in the preparation of precursors for heterocyclic synthesis.

Experimental Protocol: General Synthesis of Hydrazides from Acid Chlorides

This protocol is a general method for the synthesis of hydrazides, which can be adapted for 2-Methoxybenzylhydrazine.

-

Materials: 2-Methoxybenzylhydrazine, Acid Chloride (e.g., benzoyl chloride), Dichloromethane (DCM), Triethylamine.

-

Procedure:

-

Dissolve 2-Methoxybenzylhydrazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add the acid chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Table 2: Representative Acylation Reaction

| Hydrazine Derivative | Acylating Agent | Product Type | General Conditions | Expected Yield |

| 2-Methoxybenzylhydrazine | Acid Chloride | Hydrazide | DCM, Triethylamine, 0 °C to room temperature | Good to Excellent |

Note: Specific yield data for the acylation of 2-Methoxybenzylhydrazine was not found in the initial search; however, acylation of hydrazines is generally a high-yielding reaction.

Logical Relationship: Acylation of 2-Methoxybenzylhydrazine

Caption: Acylation of 2-Methoxybenzylhydrazine to form a hydrazide.

Alkylation: Synthesis of Substituted Hydrazines

The nitrogen atoms of the hydrazine group can be alkylated using alkyl halides. The degree and position of alkylation can be controlled by the choice of reagents and reaction conditions. The 2-methoxybenzyl group's electronic and steric properties will influence the regioselectivity of the alkylation.

Experimental Protocol: KI-Catalyzed Alkylation of a Protected Hydrazine

This protocol for a related protected hydrazine can be adapted for 2-Methoxybenzylhydrazine.

-

Materials: N-Boc-2-Methoxybenzylhydrazine (as a protected starting material), Alkyl Halide (e.g., benzyl bromide), Acetonitrile (ACN), N,N'-Diisopropylethylamine (DIPEA), Potassium Iodide (KI).

-

Procedure:

-

Dissolve the N-protected 2-Methoxybenzylhydrazine (1 equivalent) in ACN (to make a 0.1 M solution).

-

Add DIPEA (1.5 equivalents) and a catalytic amount of KI (0.1 equivalents).

-

Heat the reaction mixture to reflux.

-

Add a solution of the alkyl halide (1 equivalent) in ACN dropwise.

-

Continue refluxing overnight, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then worked up by extraction and purified by column chromatography to yield the alkylated product.

-

Table 3: Yields for KI-Catalyzed Benzylation of Protected Hydrazines

| Protected Hydrazine | Alkylating Agent | Product | Yield | Reference |

| Fmoc-NHNH₂ | Benzyl bromide | N-Benzyl-N'-Fmoc-hydrazine | 68% | [4] |

| Boc-NHNH₂ | Benzyl bromide | N-Benzyl-N'-Boc-hydrazine | 77% | [4] |

Note: These yields are for related protected hydrazines and serve as an estimation for the alkylation of a protected 2-Methoxybenzylhydrazine derivative.

Experimental Workflow: Alkylation of Hydrazine

Caption: A typical workflow for the alkylation of a protected hydrazine derivative.

Redox Reactions

The hydrazine moiety can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of diimides, which can be further transformed. Reduction of the N-N bond is also possible under specific conditions.

Oxidation: Benzyl-substituted hydrazine derivatives can be oxidized by reagents like lead tetra-acetate. The oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate proceeds with carbon-nitrogen bond cleavage.[5] The order of ease of cleavage for different benzyl groups is p-methoxybenzyl > benzyl > p-chlorobenzyl.[5]

Reduction: The Wolff-Kishner reduction is a classic reaction that reduces a carbonyl group to a methylene group via a hydrazone intermediate under basic conditions. While this reaction primarily targets the carbonyl group, the hydrazine moiety is central to the mechanism.

Table 4: Redox Reactions of Hydrazine Derivatives

| Reaction Type | Reagent | Substrate | Product Type |

| Oxidation | Lead Tetra-acetate | Benzyl-substituted hydrazine derivatives | Cleavage products, diacylhydrazines |

| Reduction | KOH, heat | Hydrazone of a carbonyl compound | Alkane (from the carbonyl component) |

Application in Heterocyclic Synthesis

2-Methoxybenzylhydrazine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolines. These scaffolds are prevalent in many biologically active compounds.

Synthesis of Pyrazoles: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of substituted pyrazoles. The regioselectivity of the condensation can be influenced by the substituents on both the hydrazine and the dicarbonyl compound.

Experimental Protocol: General Synthesis of Pyrazoles

This protocol outlines the general steps for pyrazole synthesis from a hydrazine and a 1,3-diketone.

-

Materials: 2-Methoxybenzylhydrazine, 1,3-Diketone (e.g., acetylacetone), Ethanol, Acid catalyst (e.g., acetic acid).

-

Procedure:

-

Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid.

-

Add 2-Methoxybenzylhydrazine (1 equivalent) to the solution.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Role in Drug Discovery and Development: A Mechanistic Perspective

While 2-Methoxybenzylhydrazine itself may not be a therapeutic agent, its derivatives are of great interest in drug discovery. For instance, benzamide derivatives, which can be conceptually linked to the acylation of benzylamines, have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[6] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[6]

The core of the Hh signaling pathway involves the Smoothened (Smo) receptor.[6] In the "off" state, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and subsequent gene expression.[6] Small molecule inhibitors can target Smo, preventing its activation and thereby blocking the pathway.

Signaling Pathway: Simplified Hedgehog (Hh) Signaling and Inhibition

Caption: Simplified representation of the Hedgehog signaling pathway and the point of intervention for Smo inhibitors.

Conclusion

The hydrazine functional group in 2-Methoxybenzylhydrazine exhibits a rich and versatile reactivity profile. Its enhanced nucleophilicity, conferred by the 2-methoxybenzyl substituent, makes it a valuable tool for the synthesis of hydrazones, hydrazides, substituted hydrazines, and a wide variety of heterocyclic systems. The methodologies and data presented in this guide underscore the importance of 2-Methoxybenzylhydrazine as a key building block in organic synthesis and drug discovery. A thorough understanding of its reactivity is paramount for the rational design and development of novel chemical entities with potential therapeutic applications.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]

- 3. N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kirj.ee [kirj.ee]

- 5. Hydrazine derivatives. Part II. Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate - UM Research Repository [eprints.um.edu.my]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 2-Methoxybenzylhydrazine Dihydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxybenzylhydrazine dihydrochloride in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Detailed protocols for the synthesis of pyrazoles, pyridazinones, and indoles are presented, along with quantitative data and workflow diagrams.

Introduction

This compound is a versatile reagent in heterocyclic synthesis. The presence of the hydrazine moiety allows for classical condensation reactions with dicarbonyl compounds and their equivalents to form a variety of nitrogen-containing heterocycles. The 2-methoxybenzyl group can influence the reactivity of the hydrazine and can be a key structural feature in the final molecule, potentially impacting its biological activity. This document outlines key applications and provides detailed experimental procedures for the synthesis of pyrazoles, pyridazinones, and indoles using this reagent.

Synthesis of 1-(2-Methoxybenzyl)-pyrazoles

The Knorr pyrazole synthesis and related methodologies provide a straightforward route to pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of this compound with various β-diketones or β-ketoesters can be employed to synthesize a range of 1-(2-methoxybenzyl)-pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethylpyrazole

This protocol describes the synthesis of a representative pyrazole from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Triethylamine or Sodium Acetate

-

Glacial Acetic Acid (optional, as catalyst)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add triethylamine (2.2 eq) or sodium acetate (2.2 eq) and stir for 15 minutes at room temperature.

-

Add acetylacetone (1.0 eq) to the reaction mixture.

-

Add a catalytic amount of glacial acetic acid (optional).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-methoxybenzyl)-3,5-dimethylpyrazole.

Data Presentation: